N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H20N6O4S and its molecular weight is 464.5. The purity is usually 95%.
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Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common route may begin with the formation of the pyrazolopyrimidinone core through cyclization reactions, followed by successive functional group modifications to introduce the phenyl, sulfonamide, and benzamide groups. Reaction conditions vary but often involve the use of catalysts, solvents, and precise temperature control.
Industrial production methods: : In an industrial setting, the compound’s synthesis would leverage large-scale reactors and optimized conditions to maximize yield and purity. Automated systems and continuous-flow reactors might be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes: : N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can participate in several types of reactions, including oxidation, reduction, and nucleophilic substitution.
Common reagents and conditions: : Reactions might involve oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Solvents like dimethyl sulfoxide or acetonitrile are often used.
Major products formed: : The products depend on the specific reactions; for example, reduction may yield dihydro derivatives, while substitution reactions could introduce new functional groups at various positions on the molecule.
Scientific Research Applications: : this compound is valuable in numerous research areas:
Chemistry: : It serves as a building block for synthesizing new compounds with potential activity.
Biology: : The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: : It is explored for its pharmacological potential, including possible anti-inflammatory or anticancer properties.
Industry: : The compound can be used in materials science for developing new polymers or as a part of specialized coatings.
Mechanism of Action: : The compound's mechanism of action often involves its interaction with biological macromolecules:
Molecular targets: : It may target specific enzymes or receptors, altering their activity.
Pathways involved: : By binding to its targets, the compound can affect signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison: : Similar compounds, such as other pyrazolopyrimidinone derivatives, may share structural features but differ in their side chains or functional groups, leading to varied biological activities and properties.
List of similar compounds: : Examples include pyrazolopyrimidine analogs with different substituents, sulfonamide derivatives with varying aromatic groups, and benzamide compounds modified at different positions.
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide's unique structural composition and diverse applications underscore its significance in scientific research and potential therapeutic development.
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c29-21(16-8-10-18(11-9-16)33(31,32)26-12-4-5-13-26)25-27-15-23-20-19(22(27)30)14-24-28(20)17-6-2-1-3-7-17/h1-3,6-11,14-15H,4-5,12-13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQQCLHEFOYNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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